2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol is a synthetic compound that serves as a key intermediate in the production of various pharmaceutical compounds. It is a chiral molecule, existing in both (R)- and (S)-enantiomers. [] This compound plays a crucial role in scientific research, particularly in the development of novel drug candidates. []
Several methods have been explored for the synthesis of 2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol. One prominent approach involves the asymmetric reduction of its corresponding ketone, 3,5-bis(trifluoromethyl)acetophenone, using either chemical or biological catalysts. [, ]
One study successfully employed recombinant Escherichia coli cells expressing specific ketoreductases to catalyze the asymmetric reduction of 4-(trifluoromethyl)acetophenone, achieving a 99.1% yield of (R)-1-[4-(trifluoromethyl)phenyl]ethanol with >99.9% enantiomeric excess. [] This method highlights the potential of biocatalysis in producing enantiomerically pure 2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol.
Another study explored the use of an immobilized ketoreductase in both batch and flow conditions for the synthesis of (S)-BTPE. [] Immobilization on a short-chain amino-functionalized support proved most effective, achieving complete conversion after 24 hours in a flow system with excellent enantiomeric excess (>99.9%). []
Furthermore, a biohybrid photocatalytic hydrogenation system using cross-linked enzymes (CLEs) immobilized on TiO2 nanotubes with a Cp*Rh(bpy) photocatalyst was developed for the enantioselective synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. [] This system utilized light energy to drive the reduction of NADP+ to NADPH, which acted as a cofactor for the CLE-catalyzed reduction of 3,5-bis(trifluoromethyl)acetophenone. [] The system achieved a yield of 41.2% after 24 h and very high enantiomeric excess (>99.99%). []
2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol serves as a versatile building block in organic synthesis and plays a vital role in developing various pharmaceutical compounds. [] It is a key intermediate in synthesizing compounds with potential applications in treating pain, inflammation, and other conditions. [, , ]
For instance, 2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol serves as a crucial intermediate in synthesizing trans-2-(2-{2-[2-(4-Trifluoromethyl-phenyl)-vinyl]-1H-benzimidazol-5-yl}-phenyl)-propan-2-ol (Mavatrep). [] Mavatrep is a potent and selective transient receptor potential vanilloid 1 (TRPV1) antagonist that has shown efficacy in treating pain in preclinical models. []
Additionally, this compound is a precursor to 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole (Compound 31), a potent and selective antagonist of the transient receptor potential A1 (TRPA1) ion channel. [] Compound 31 has demonstrated robust activity in vivo in several rodent models of inflammatory pain, highlighting the potential of 2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol as a starting point for developing novel analgesics. [, ]
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5